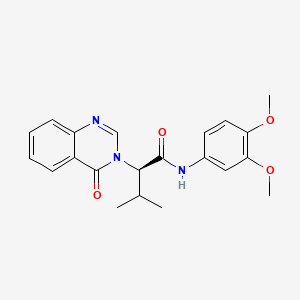![molecular formula C19H17N5O2 B13370931 N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a combination of furan, triazole, and pyrrole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves multiple steps, starting with the preparation of the individual heterocyclic components. The furan ring can be synthesized from furan-2-carboxylic acid hydrazide, while the triazole ring is typically formed through cyclization reactions involving aminoguanidine hydrochloride and succinic anhydride . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. These components are then linked together through nucleophilic substitution reactions under controlled conditions, often involving microwave irradiation to enhance reaction efficiency .
Análisis De Reacciones Químicas
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the furan and pyrrole rings contribute to the compound’s overall binding affinity and specificity . The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and modulation of receptor signaling.
Comparación Con Compuestos Similares
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Compounds containing the furan ring are known for their antimicrobial and anti-inflammatory activities.
Pyrrole derivatives: These compounds are widely studied for their anticancer and antiviral properties.
The uniqueness of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide lies in its combination of these three heterocyclic rings, which enhances its biological activity and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H17N5O2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H17N5O2/c25-17(20-19-21-18(22-23-19)16-9-6-12-26-16)13-15(24-10-4-5-11-24)14-7-2-1-3-8-14/h1-12,15H,13H2,(H2,20,21,22,23,25) |
Clave InChI |
VOLRFRIJVXWVBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=NNC(=N2)C3=CC=CO3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B13370856.png)


![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)
![6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370875.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370879.png)
![4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B13370887.png)

![6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370898.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
![N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine](/img/structure/B13370932.png)
![N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine](/img/structure/B13370939.png)
